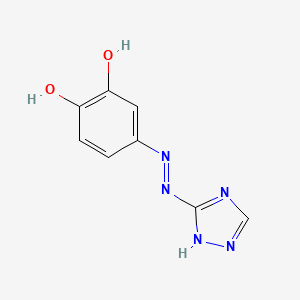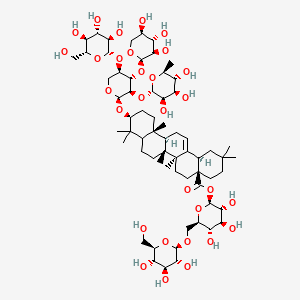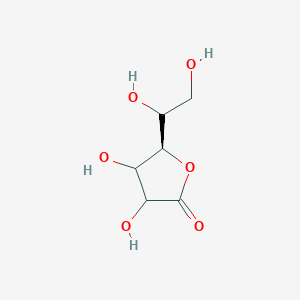
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Vue d'ensemble
Description
“(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one” is a chemical compound with the molecular formula C5H8O6 . It has a molecular weight of 178.11 g/mol . The compound has a furan ring with a stereogenic center ® at the sp3 hybridized C atom .
Molecular Structure Analysis
The compound has a furan ring, which is essentially planar . The C atom bearing the dihydroxyethyl group is S. The absolute configuration is based on the precursor in the synthesis .Physical And Chemical Properties Analysis
The compound has a density of 2.0±0.1 g/cm3, a molar refractivity of 35.3±0.3 cm3, and a molar volume of 90.1±3.0 cm3 . It also has a polarizability of 14.0±0.5 10-24 cm3 and a surface tension of 140.6±3.0 dyne/cm .Applications De Recherche Scientifique
Catalytic Conversion Processes
In the field of green chemistry , this compound plays a role in the catalytic dehydrogenation of ethanol to acetaldehyde . This process is significant due to the versatile applications of acetaldehyde and the high atomic economy of the reaction. The conversion of ethanol into value-added chemicals and fuels is a growing area of research, with implications for sustainable industrial processes.
Organic Synthesis
The compound is involved in the synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization . This method is notable for its broad substrate scope, high atom economy, and mild conditions, making it an attractive approach for creating complex organic molecules.
Biotechnology
In biotechnological applications, the compound is used in enzymatic reactions . For instance, it’s part of a biocatalytic domino reaction for the synthesis of 2H-1-benzopyran-2-one derivatives using alkaline protease from Bacillus licheniformis . This showcases the compound’s utility in facilitating enzymatic selectivity and efficiency in synthetic biology.
Environmental Science
The compound contributes to environmental science through its role in plant chemical defense mechanisms. Controlled hydroxylations of diterpenoids, which include this compound, allow for plant defense without autotoxicity . This research is crucial for understanding how plants use chemical compounds to protect themselves from pests without harming their own growth.
Materials Science
In materials science, the compound is part of studies on the inhibition mechanism of 2′-substituted nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase . This research is vital for the development of new materials and coatings that can inhibit viral replication, with broad implications for public health.
Analytical Chemistry
Lastly, in analytical chemistry , the compound is used in the development of ratiometric sensing methods based on the catalytical activity from Mn–Fe layered double hydroxide nanosheets . This application is important for creating more accurate and sensitive methods for detecting various biological and chemical substances.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3?,4?,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-GHWWWWGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




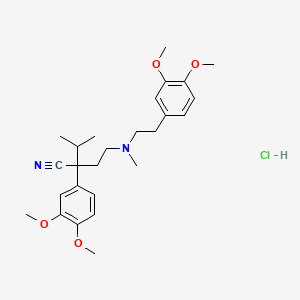


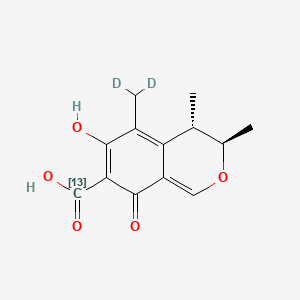
![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)
![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)
